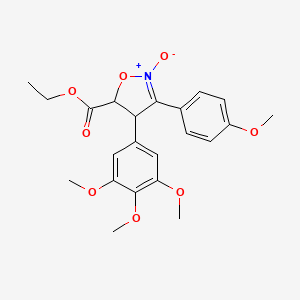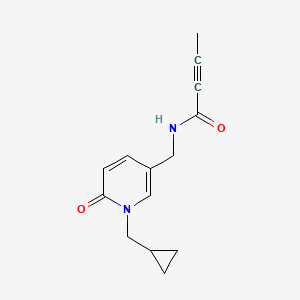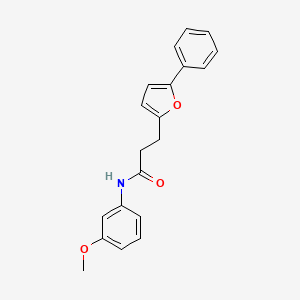![molecular formula C11H13ClN2O3 B11045357 N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoyl group, and a propanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenyl isocyanate with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate and chloride groups. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product quality. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and 4-methoxyphenylamine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used, with reactions conducted at room temperature or under reflux conditions.
Major Products
Amides, Esters, and Thioesters: Resulting from substitution reactions.
Carboxylic Acids and Amines: Resulting from hydrolysis.
Scientific Research Applications
Chemistry
In organic synthesis, N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used to synthesize inhibitors for specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the materials science field, derivatives of this compound can be used in the production of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act by inhibiting enzyme activity through covalent modification of the enzyme’s active site. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methoxyphenyl)carbamoyl]oxy}acetimidoyl chloride
- N-{[(4-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride
Uniqueness
Compared to its analogs, N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride may offer unique reactivity due to the specific positioning of its functional groups. This can result in different reaction pathways and products, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in research and industry.
properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-10(12)14-17-11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
VEEMNYFRFIZRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{2-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045274.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl acetylsulfamate](/img/structure/B11045288.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045290.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)
![5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045306.png)
![(4-chlorophenyl)(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11045312.png)
![6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11045318.png)
![4-(3-bromo-4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045324.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11045329.png)

![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)
